1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
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Overview
Description
1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a compound of significant interest in the field of medicinal chemistry. It features a unique combination of a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety. This structure imparts the compound with unique chemical and biological properties, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves multiple steps. One common approach is the difluoromethylation of a pyrazole derivative, followed by sulfonylation and subsequent piperazine ring formation. The difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The sulfonylation step often involves the use of sulfonyl chlorides under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of metal-based catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and pyrazole ring play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl and pyrazole moieties but lacks the sulfonyl piperazine group.
Piperazine sulfonyl-bearing diarylpyrimidine-based NNRTIs: These compounds also feature the sulfonyl piperazine group and are used as non-nucleoside reverse transcriptase inhibitors.
Uniqueness: 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to its combination of a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H14F2N4O2S |
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Molecular Weight |
280.30 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C9H14F2N4O2S/c1-7-8(6-15(13-7)9(10)11)18(16,17)14-4-2-12-3-5-14/h6,9,12H,2-5H2,1H3 |
InChI Key |
WBHJWZSVDKNIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCNCC2)C(F)F |
Origin of Product |
United States |
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